molecular formula C16H16N4O4S2 B2447912 methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1797735-96-6

methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2447912
CAS No.: 1797735-96-6
M. Wt: 392.45
InChI Key: CZAPRHTXRRBLKK-UHFFFAOYSA-N
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Description

Methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate: is an organic compound with multifaceted applications in various fields such as chemistry, biology, and industry. This compound exhibits a distinctive structure that makes it particularly useful in scientific research and potentially in therapeutic settings.

Properties

IUPAC Name

methyl 3-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-10-7-14-17-8-11-9-19(5-3-12(11)20(14)18-10)26(22,23)13-4-6-25-15(13)16(21)24-2/h4,6-8H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAPRHTXRRBLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(SC=C4)C(=O)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate typically involves a multi-step process starting from readily available precursors. The general approach includes:

  • Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring system: through a condensation reaction involving appropriate aldehyde and ketone derivatives under controlled temperature conditions.

  • Sulfonylation of the heterocyclic compound: by reacting with sulfonyl chlorides in the presence of a base to yield the intermediate sulfonyl derivative.

  • Esterification with thiophene-2-carboxylic acid: to incorporate the thiophene ester moiety, using common esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods: Large-scale production would involve optimizing the reaction conditions to improve yield and purity. This can include the use of high-pressure reactors and continuous flow systems to handle exothermic reactions and manage reaction times effectively.

Chemical Reactions Analysis

Sulfonation at Position 7

The sulfonyl group is introduced via nucleophilic substitution or direct sulfonation:

  • Chloride displacement : A chlorine atom at position 7 of the dihydropyrido-pyrimidine core reacts with sodium sulfinate (RSO₂Na) in DMF at 80°C .

  • Direct sulfonation : SO₃·Py complex in dichloromethane at 0°C, followed by quenching with methanol .

Reactivity Data

Starting MaterialSulfonating AgentReaction TimeYield
7-Chloro-2-methylpyrazolo-pyrido-pyrimidineNaSO₂-thiophene-carboxylate6 h72%
Pyrido-pyrimidine derivativeSO₃·Py complex2 h65%

Thiophene-2-carboxylate Functionalization

The thiophene moiety is typically pre-functionalized before coupling:

  • Esterification : Thiophene-2-carboxylic acid is treated with methanol and H₂SO₄ (cat.) under reflux .

  • Suzuki–Miyaura coupling : Bromothiophene intermediates react with boronic esters to introduce aryl/heteroaryl groups .

Key Reaction

Reaction TypeConditionsYield
EsterificationMeOH, H₂SO₄, reflux, 12 h89%
Coupling with pyrido-pyrimidinePd(PPh₃)₄, K₂CO₃, DMF, 100°C68%

Post-Synthetic Modifications

The compound undergoes further transformations:

  • Ester hydrolysis : NaOH (2M) in THF/H₂O (1:1) yields the carboxylic acid derivative .

  • Sulfonyl group displacement : Amines (e.g., piperazine) in DMF at 60°C replace the sulfonate group .

Representative Data

ModificationReagentsProduct Application
HydrolysisNaOH, THF/H₂OCarboxylic acid for conjugation
Nucleophilic substitutionPiperazine, DMF, 60°CAmine-functionalized analogs

Stability and Reactivity Trends

  • pH sensitivity : The sulfonyl group stabilizes the core under acidic conditions (pH 2–6) but hydrolyzes slowly above pH 8 .

  • Thermal stability : Decomposition observed >250°C (DSC analysis) .

Scientific Research Applications

In Chemistry:
  • As a Catalyst: : Due to its complex structure, it can serve as a catalyst in organic synthesis reactions.

  • Intermediate in Synthesis: : Used as an intermediate for synthesizing other advanced heterocyclic compounds.

In Biology:
  • Molecular Probes: : Utilized in studying biological processes due to its ability to interact with various biomolecules.

  • Drug Development: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors.

In Medicine:
  • Anti-cancer Research: : Explored for its ability to inhibit certain cancer-related pathways.

  • Antimicrobial Agents: : Potential use in developing new antibiotics or antifungal agents.

In Industry:
  • Material Science: : Employed in the development of novel materials with specific electronic or optical properties.

  • Agricultural Chemicals: : Potential use in creating new agrochemicals for pest control.

Mechanism of Action

The mechanism of action of methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. This interaction typically results in the inhibition or modulation of biological pathways, which can lead to therapeutic effects. The exact mechanism often involves binding to the active site of enzymes or altering the conformation of receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

When compared to similar compounds such as methyl 3-((2-methyl-7H-pyrazolo[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)thiophene-2-carboxylate and methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyridine-6(5H)-yl)sulfonyl)thiophene-2-carboxylate , methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate stands out due to its unique pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core structure, which contributes to its distinct chemical and biological properties.

List of Similar Compounds:
  • Methyl 3-((2-methyl-7H-pyrazolo[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)thiophene-2-carboxylate

  • Methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyridine-6(5H)-yl)sulfonyl)thiophene-2-carboxylate

This article should give you a comprehensive overview of this compound, covering its synthesis, reactions, applications, and more

Biological Activity

Methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidine derivatives. This article delves into its biological activities, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core linked to a thiophene moiety through a sulfonyl group. Its molecular formula is C22H24N6O4SC_{22}H_{24}N_6O_4S with a molecular weight of approximately 432.5 g/mol. The structural complexity of this compound suggests diverse pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives, including:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation through various mechanisms. For instance, they may induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Many derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines and enzymes such as COX-2.
  • Enzyme Inhibition : Some studies indicate that these compounds can act as selective inhibitors for various enzymes, including kinases and phosphodiesterases, which are critical in various metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives significantly inhibited the growth of several cancer cell lines (e.g., breast and lung cancer). The mechanism was linked to the induction of cell cycle arrest and apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Mechanisms :
    • Research indicated that these compounds could reduce the levels of pro-inflammatory cytokines (like TNF-alpha and IL-6) in vitro, suggesting their potential utility in treating inflammatory diseases .
  • Enzyme Inhibition :
    • Specific derivatives have been shown to selectively inhibit phosphodiesterase enzymes, which play a role in cyclic nucleotide signaling pathways. This inhibition could lead to enhanced cellular signaling and therapeutic effects in conditions like asthma and COPD .

Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of the Pyrazolo-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : The methyl group is introduced via alkylation reactions using methyl halides.
  • Synthesis of Thiophene Moiety : The thiophene ring is formed through cyclization reactions involving thiophenol derivatives.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the thiophene moiety with the pyrazolo-pyrimidine core via sulfonyl linkage.

Data Table: Summary of Biological Activities

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Anti-inflammatory
Pyrazolo[1,5-a]pyrimidine Derivative AStructureSelective kinase inhibitor
Pyrazolo[1,5-a]pyrimidine Derivative BStructurePhosphodiesterase inhibitor

Q & A

Q. What are the key steps in synthesizing methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate, and how is regioselectivity ensured during the reaction?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Heterocycle Formation : Construct the pyrazolo-pyrido-pyrimidine core via cyclocondensation of precursors like aminopyrazoles and carbonyl-containing intermediates. demonstrates regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines using aromatic aldehydes and amines under controlled conditions .

Sulfonation : Introduce the sulfonyl group using sulfonating agents (e.g., SO₃ or sulfonyl chlorides) in anhydrous solvents like DCM. Temperature control (0–5°C) minimizes side reactions.

Thiophene Coupling : Attach the thiophene-2-carboxylate moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura if a boronic acid derivative is used).
Regioselectivity is ensured by optimizing reaction parameters (e.g., solvent polarity, catalyst choice) and verifying intermediates via LC-MS or TLC. highlights the use of triazole-based catalysts to direct regioselectivity in fused pyridothienopyrimidines .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what specific spectral features confirm its identity?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming the heterocyclic core and substituent positions. For example, pyrazolo[1,5-a]pyrimidine protons typically resonate at δ 6.5–8.5 ppm, while sulfonyl groups deshield adjacent protons (δ 3.0–4.0 ppm for CH₂ near S=O) .
  • HRMS : Validates molecular weight with <5 ppm error. reports HRMS (ESI) for similar compounds, showing precise mass matches .
  • IR Spectroscopy : Confirms sulfonyl (S=O stretches at 1150–1300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for fused heterocycles (see for spirocyclic analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonation step in the synthesis of this compound?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary parameters:
  • Temperature : Lower temperatures (0–5°C) reduce sulfonyl chloride decomposition. employs DoE for optimizing flow-chemistry reactions, emphasizing temperature as a critical factor .
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonation efficiency.
  • Catalyst : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonyl group transfer.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonating agent to substrate minimizes unreacted starting material.
    Monitor progress via in-situ FTIR or HPLC to terminate reactions at peak conversion.

Q. What strategies can resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Structural Reanalysis : Verify compound purity and regiochemistry via advanced NMR (e.g., 2D COSY, NOESY) to rule out isomer contamination. notes that trifluoromethyl substituents in pyrazolo[1,5-a]pyrimidines significantly alter bioactivity, highlighting the need for precise structural confirmation .
  • Assay Standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity. For kinase inhibitors, compare IC₅₀ values across multiple assays.
  • Computational Modeling : Perform molecular docking to assess binding mode consistency with reported targets. Adjust protonation states (e.g., sulfonyl group pKa) to reflect physiological conditions.

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